GNE-9815

pan-RAF inhibitor kinase inhibition KRAS mutant cancer

Researchers requiring precise RAF pathway interrogation without confounding off-target effects face a critical challenge: many pan-RAF inhibitors exhibit paradoxical MAPK activation or broad kinase polypharmacology. GNE-9815 addresses this with: • Type II DFG-out binding that prevents asymmetric RAF dimerization and avoids feedback activation. • Exceptional selectivity: 0/223 non-RAF kinases inhibited >70% at 0.1 μM. • 37% oral bioavailability in mice (MCT suspension), enabling simplified in vivo dosing without specialized formulations. Ideal for KRAS mutant xenograft studies and MEK inhibitor combination screening campaigns.

Molecular Formula C26H22FN5O2
Molecular Weight 455.5 g/mol
Cat. No. B11933275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-9815
Molecular FormulaC26H22FN5O2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F
InChIInChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33)
InChIKeySXCTZLXYGLXXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-9815 (3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide): A Highly Selective Pan-RAF Inhibitor for KRAS Mutant Cancer Research


3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide (also designated GNE-9815 or compound 7) is a small-molecule Type II pan-RAF kinase inhibitor featuring a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif [1]. The compound demonstrates sub-nanomolar inhibitory constants (Ki) against both CRAF (0.062 nM) and BRAF (0.19 nM) [1]. Its molecular formula is C26H22FN5O2, with a molecular weight of 455.48 g/mol and CAS Registry Number 2729996-45-4 [2]. The compound is primarily utilized as a research tool for investigating KRAS mutant cancers, particularly in combination with MEK inhibitors such as cobimetinib [1].

Why Generic RAF Inhibitors Cannot Substitute for GNE-9815 in KRAS Mutant Cancer Models


In-class pan-RAF inhibitors exhibit marked heterogeneity in kinase selectivity, binding mode, and pharmacokinetic profiles, rendering simple substitution scientifically invalid. While many RAF inhibitors suffer from paradoxical pathway activation or narrow mutant specificity, GNE-9815 employs a Type II binding mode that prevents asymmetric RAF dimer formation, thereby avoiding undesirable feedback activation [1]. Critically, GNE-9815 demonstrates an exceptionally clean kinase selectivity profile—showing no inhibition >70% against 223 non-RAF kinases at 0.1 μM—a selectivity window that is not uniformly shared by structurally distinct pan-RAF inhibitors such as LY3009120 or belvarafenib [1]. Furthermore, its oral bioavailability of 37% in mice (MCT formulation) enables dosing without specialized enabling formulations, a property that distinguishes it from earlier lead compounds within the same chemical series [1]. These differential characteristics necessitate compound-specific procurement for experiments requiring precise pathway interrogation without confounding off-target effects.

Quantitative Differentiation of GNE-9815 Against Closest Pan-RAF Inhibitor Analogs


Sub-Nanomolar Biochemical Potency Against CRAF and BRAF: Direct Comparison with Belvarafenib, LY3009120, Dabrafenib, and Vemurafenib

GNE-9815 exhibits Ki values of 0.062 nM for CRAF and 0.19 nM for BRAF, representing >30-fold improvement in CRAF potency compared to belvarafenib (IC50 = 2 nM for CRAF) and >2,500-fold improvement over vemurafenib (IC50 = 48 nM for CRAF) [1]. Notably, GNE-9815's CRAF Ki (0.062 nM) is comparable to LY3009120's reported CRAF Ki (0.061 nM), but GNE-9815 achieves this potency while maintaining superior kinase selectivity [1][2]. Relative to dabrafenib, which inhibits CRAF with an IC50 of 5.0 nM, GNE-9815 is approximately 80-fold more potent .

pan-RAF inhibitor kinase inhibition KRAS mutant cancer

Unparalleled Kinase Selectivity: Clean Profile Against 223 Kinases Versus LY3009120 and Phthalazinone Analog

GNE-9815 displays exceptionally clean kinase selectivity, with no inhibition >70% observed against any of 223 non-RAF kinases tested at a concentration of 0.1 μM [1]. This represents a marked improvement over the structurally related phthalazinone analog (compound 4), which inhibited 5 out of 29 kinases (>70% inhibition at 0.1 μM), and over earlier lead compound 3, which inhibited 15/26 kinases [1]. In contrast, the pan-RAF inhibitor LY3009120, while equipotent biochemically, demonstrates a less pristine selectivity profile; for instance, LY3009120 inhibits KDR (VEGFR2) with an IC50 of 3.9 μM .

kinase selectivity off-target profiling chemical probe

Significantly Enhanced Oral Bioavailability: 37% F in Mice Versus 2% for Phthalazinone Analog

In a head-to-head mouse pharmacokinetic comparison, GNE-9815 (compound 7) achieved an oral bioavailability (F) of 37% when dosed as a crystalline suspension in methylcellulose/Tween (MCT) formulation, representing an 18.5-fold improvement over the phthalazinone analog (compound 4), which exhibited only 2% oral bioavailability under identical conditions [1]. Both compounds showed comparable intravenous clearance (17 vs. 22 mL min⁻¹ kg⁻¹) and volume of distribution, indicating that the bioavailability difference stems primarily from improved absorption rather than altered elimination [1].

oral bioavailability pharmacokinetics in vivo dosing

Synergistic MAPK Pathway Suppression with Cobimetinib: In Vivo PD Evidence in KRAS Mutant Xenografts

In HCT116 KRAS mutant xenograft-bearing mice, GNE-9815 (15 mg/kg, p.o.) combined with the MEK inhibitor cobimetinib demonstrated synergistic MAPK pathway modulation, achieving deeper and more sustained suppression of downstream target genes DUSP6 and SPRY4 compared to either agent alone [1]. Single-agent GNE-9815 produced partial pRSK inhibition between 2-24 hours, while the combination afforded increased pRSK inhibition at 2 and 8 hours with maximal suppression of DUSP6 and SPRY4 observed at 8 hours [1]. This synergistic pharmacodynamic effect is a key differentiator from BRAF-selective inhibitors like vemurafenib, which paradoxically activate the MAPK pathway in KRAS mutant contexts and lack synergistic combination activity [2].

combination therapy MAPK pathway KRAS mutant cancer pharmacodynamics

Optimal Research Applications for GNE-9815 Based on Quantified Differentiation


KRAS Mutant Cancer Xenograft Studies Requiring Oral Dosing Without Enabling Formulations

GNE-9815's 37% oral bioavailability in mice (MCT suspension) enables robust in vivo target engagement in KRAS mutant xenograft models (e.g., HCT116, A549) without requiring specialized amorphous solid dispersions or lipid-based formulations [1]. This property makes GNE-9815 particularly suitable for academic laboratories and CROs seeking to evaluate pan-RAF inhibition in combination with MEK inhibitors under simplified dosing regimens. The compound's clean kinase selectivity further ensures that observed pharmacodynamic effects are attributable to RAF pathway modulation rather than off-target kinase inhibition [1].

Mechanistic Studies of RAF Dimer Inhibition and Paradoxical Pathway Activation

As a Type II pan-RAF inhibitor, GNE-9815 binds to the DFG-out, inactive conformation of RAF kinases, preventing asymmetric RAF dimer formation and thereby avoiding the paradoxical MAPK pathway activation observed with Type I inhibitors such as vemurafenib and dabrafenib [1][2]. This binding mode, combined with its sub-nanomolar CRAF potency, makes GNE-9815 an ideal chemical probe for dissecting RAF dimer biology and for validating combination strategies that circumvent feedback reactivation in KRAS mutant and BRAF Class II/III mutant contexts [1].

High-Throughput Combination Screening for KRAS Synthetic Lethality Partners

GNE-9815's synergistic activity with cobimetinib, demonstrated both in vitro (A549, HCT116 cells) and in vivo (HCT116 xenografts), establishes it as a validated RAF inhibitor anchor for combination screening campaigns [1]. Its pristine kinase selectivity (0/223 off-target kinases >70% inhibition at 0.1 μM) reduces false-positive hits arising from polypharmacology, increasing confidence that any observed synergy stems from on-pathway interactions [1]. This makes GNE-9815 preferable to less selective pan-RAF inhibitors like LY3009120 for systematic combination library screening .

Structure-Activity Relationship Studies of Pyridopyridazinone Hinge-Binding Motifs

The unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif of GNE-9815, which employs minimal polar contacts and relies on van der Waals π-stacking interactions with Trp531, Phe595, and Phe583, provides a distinct chemical scaffold for medicinal chemistry optimization [1]. This hinge binder differentiates GNE-9815 from aminoisoquinoline-based (e.g., LY3009120) and phthalazinone-based analogs, offering a lipophilic-efficient template for designing next-generation RAF inhibitors with improved selectivity and physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-9815

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.